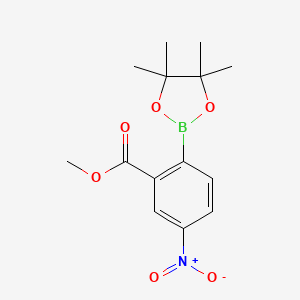
Methyl 5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a useful research compound. Its molecular formula is C14H18BNO6 and its molecular weight is 307.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1393477-19-4) is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H19BN2O4 |
| Molecular Weight | 278.12 g/mol |
| Appearance | Solid, off-white to light yellow |
| Purity | ≥98.0% (HPLC) |
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. Studies have indicated that compounds containing nitro groups can exhibit cytotoxic properties by inducing oxidative stress and apoptosis in cancer cells.
Antiproliferative Activity
Research has shown that derivatives of benzoate compounds can exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).
- Findings : Compounds similar in structure have demonstrated IC50 values ranging from 0.01 to 0.25μM, indicating potent growth inhibition.
In a comparative study involving similar nitro-substituted benzoate derivatives, it was noted that the introduction of the tetramethyl dioxaborolane moiety enhances the compound's ability to inhibit tubulin polymerization, a crucial process in cell division.
Case Studies
-
Study on Apoptosis Induction :
- Objective : To evaluate the apoptotic effects of this compound on A549 cells.
- Method : Cells were treated with varying concentrations (10 nM to 100 nM).
- Results : The compound induced significant caspase-3 activation (1.5 to 3-fold increase), suggesting a strong apoptotic effect.
-
Inhibition of Cell Proliferation :
- Objective : Assess the growth inhibition across multiple cancer cell lines.
- Method : MTT assay to determine cell viability post-treatment.
- Results : The compound showed over 70% growth inhibition in most tested lines with a remarkable GI50 value of <0.01μM.
Properties
IUPAC Name |
methyl 5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO6/c1-13(2)14(3,4)22-15(21-13)11-7-6-9(16(18)19)8-10(11)12(17)20-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTODKVHKCAZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














